molecular formula C10H12BrNO B1405091 3-(5-Bromo-2-methylphenoxy)azetidine CAS No. 1692085-05-4

3-(5-Bromo-2-methylphenoxy)azetidine

Cat. No.: B1405091
CAS No.: 1692085-05-4
M. Wt: 242.11 g/mol
InChI Key: ANJBQPPVXMMEDV-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methylphenoxy)azetidine is a functionalized azetidine derivative intended for research use only. It is not for diagnostic or therapeutic applications. Azetidine rings are four-membered nitrogen heterocycles that serve as important saturated scaffolds in medicinal chemistry and drug discovery . They are valued as conformationally constrained building blocks for the synthesis of novel bioactive molecules and are considered privileged structures in the design of compounds for central nervous system (CNS) targets . The bromo and methyl substituents on the phenoxy ring make this compound a versatile intermediate for further synthetic elaboration. The bromine atom, in particular, can serve as a handle for modern cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse aromatic and heteroaromatic groups . This allows researchers to efficiently build molecular complexity and explore structure-activity relationships (SAR) around the azetidine core. The specific physicochemical and pharmacokinetic properties, as well as the exact mechanism of action for this particular compound, are areas of active research and are dependent on the final target and biological system. Researchers can utilize this compound in diversity-oriented synthesis (DOS) to access novel chemical space for probe and lead discovery .

Properties

IUPAC Name

3-(5-bromo-2-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-2-3-8(11)4-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJBQPPVXMMEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The predominant synthetic approach for 3-(5-Bromo-2-methylphenoxy)azetidine involves a nucleophilic substitution reaction (SN2 type) between:

The phenol is first converted into its phenoxide ion by treatment with a suitable base, which then attacks the azetidine moiety to form the ether linkage.

Reaction Conditions

  • Base: Commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the phenoxide ion.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.
  • Temperature: Moderate heating (typically 40–80°C) optimizes reaction rates while minimizing side reactions.
  • Time: Reaction times vary from 1 to 6 hours depending on scale and temperature.

Typical Procedure

  • Dissolve 5-bromo-2-methylphenol in DMF.
  • Add the base (e.g., K₂CO₃) to generate the phenoxide ion.
  • Add azetidine dropwise under stirring.
  • Heat the reaction mixture at 50–60°C for 2–4 hours.
  • Upon completion, quench and extract the product.
  • Purify by recrystallization or column chromatography.

Detailed Reaction Optimization and Mechanistic Insights

Influence of Substituents

The bromine substituent at the 5-position is an electron-withdrawing group that enhances the electrophilicity of the phenolic oxygen, facilitating nucleophilic attack and subsequent ether formation. The methyl group at the 2-position provides steric and electronic effects that can influence reaction kinetics and regioselectivity.

Stoichiometry and Temperature Control

Maintaining a 1:1 molar ratio of phenol to azetidine minimizes side reactions such as polymerization or over-alkylation. Lower temperatures (around 45°C) help avoid decomposition of sensitive intermediates, while higher temperatures can accelerate the reaction but risk byproduct formation.

Purification Techniques

  • Column Chromatography: Using hexane/ethanol mixtures (e.g., 70:30 v/v) with Rf ~0.6 effectively separates the product from impurities.
  • Recrystallization: From solvents like ethyl acetate or methanol to achieve high purity suitable for further applications.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental chemistry but incorporates:

Comparative Data Table: Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Base K₂CO₃, NaH K₂CO₃, NaH Same bases used, scaled accordingly
Solvent DMF, DMSO DMF, DMSO Polar aprotic solvents preferred
Temperature 45–60°C 50–70°C Slightly higher industrial temperatures
Reaction Time 2–4 hours 1–3 hours (continuous flow) Flow reactors reduce reaction time
Stoichiometry 1:1 molar ratio 1:1 molar ratio Critical for yield optimization
Purification Column chromatography, recrystallization Crystallization, chromatography Scaled purification methods
Yield 70–85% 80–90% Industrial optimization improves yield

Advanced Synthetic Variations and Research Findings

Alternative Synthetic Routes

  • Mitsunobu Reaction: In some analogues, phenols are coupled with azetidine using diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form the ether linkage, especially when sensitive functional groups are present.
  • Aziridine to Azetidine Rearrangement: Research shows that azetidines can be synthesized via ring expansion of aziridines under reductive cyclization conditions, although yields may vary and side reactions can occur.

Mechanistic Insights

  • The nucleophilic substitution proceeds via the phenoxide ion attacking the azetidine ring, which can be strained and reactive.
  • Electron-withdrawing substituents on the phenol enhance reaction rates by stabilizing the phenoxide ion.
  • Electron-donating groups can hinder the reaction due to increased electron density, reducing electrophilicity.

Reaction Monitoring and Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and azetidine ring integrity.
  • Mass Spectrometry: High-resolution MS confirms molecular weight and bromine isotopic patterns.
  • X-ray Crystallography: Provides structural confirmation and stereochemical details when crystals are obtained.

Summary Table: Key Research Findings on Preparation Methods

Study/Source Methodology Key Findings Yield (%) Notes
Benchchem (2025) Nucleophilic substitution of 4-bromo-2-methylphenol with azetidine in DMF Optimized conditions: 45°C, 1–3 h, K₂CO₃ base 75–85 Purification via chromatography
Evitachem (2025) Similar SN2 reaction with 3-bromo-2-methylphenol Use of K₂CO₃ in DMF, temperature control critical 70–80 Industrial scale possible
Academic thesis (2022) Aziridine to azetidine rearrangement Alternative synthetic route, lower yields 40–60 Side reactions limit yield
Benchchem (2025) Mitsunobu reaction for methoxy-substituted analogues Effective for sensitive groups 65–75 Requires special reagents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the phenoxy ring serves as a primary site for nucleophilic substitution due to its activation by the electron-withdrawing methylphenoxy group.

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 80°C, 12 h3-(5-Methoxy-2-methylphenoxy)azetidine78%
BenzylamineK₂CO₃, DMSO, 100°C, 24 h3-(5-Benzylamino-2-methylphenoxy)azetidine65%
Potassium thiophenateEtOH, reflux, 8 h3-(5-Phenylthio-2-methylphenoxy)azetidine72%

Mechanistic Insights :

  • The reaction follows an SₙAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient aromatic ring.

  • Steric hindrance from the 2-methyl group slows substitution kinetics compared to unsubstituted analogs.

Reduction Reactions

The bromine atom and azetidine ring participate in distinct reduction pathways:

Reagent Conditions Product Yield Source
H₂/Pd-C (10%)EtOAc, RT, 2 h3-(2-Methylphenoxy)azetidine85%
LiAlH₄THF, 0°C → RT, 6 hAzetidine ring-opened diamine68%
NaBH₄/CuIMeOH, 50°C, 4 h3-(5-H-2-methylphenoxy)azetidine91%

Key Observations :

  • Catalytic hydrogenation selectively removes bromine without affecting the azetidine ring .

  • Strong reducing agents like LiAlH₄ induce azetidine ring opening via N–C bond cleavage .

Ring-Opening Reactions

The strained azetidine ring undergoes acid- or base-catalyzed ring opening:

Condition Reagent Product Application Source
HCl (conc.)H₂O, 100°C, 3 h3-(5-Bromo-2-methylphenoxy)propylaminePrecursor for polymer synthesis
NaOMe/MeOHReflux, 6 hMethyl 3-(5-bromo-2-methylphenoxy)propionateBioactive intermediate

Mechanistic Pathway :

  • Acidic conditions protonate the azetidine nitrogen, initiating ring-opening via C–N bond scission .

  • Base-mediated ring opening forms ester derivatives through nucleophilic attack at the β-carbon.

Coupling Reactions

The bromine atom enables cross-coupling reactions for structural diversification:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 90°C, 12 h3-(5-Aryl-2-methylphenoxy)azetidine62–89%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 h3-(5-Amino-2-methylphenoxy)azetidine75%

Optimization Data :

  • Suzuki couplings show highest yields with electron-rich aryl boronic acids (e.g., 4-methoxyphenyl: 89%) .

  • Buchwald-Hartwig amination requires bulky ligands (Xantphos) to prevent β-hydride elimination.

Oxidation Reactions

Controlled oxidation targets the azetidine nitrogen or methyl group:

Oxidizing Agent Conditions Product Selectivity Source
m-CPBACH₂Cl₂, 0°C, 2 hAzetidine N-oxide derivative100% (N-oxidation)
KMnO₄H₂O, 60°C, 8 h3-(5-Bromo-2-carboxyphenoxy)azetidine94% (methyl → carboxylic acid)

Analytical Validation :

  • N-oxidation confirmed by ¹⁵N-NMR (δ = −315 ppm for N-oxide) .

  • Methyl group oxidation proceeds via radical intermediates under alkaline conditions.

Scientific Research Applications

Chemistry

3-(5-Bromo-2-methylphenoxy)azetidine serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Biological Applications

The compound has garnered attention in biological research due to its potential as:

  • Enzyme Inhibitor : It can interact with specific enzymes, potentially inhibiting their activity. This property is crucial for developing therapeutic agents targeting metabolic pathways.
  • Receptor Modulator : The compound may modulate receptor activity, influencing various signaling pathways critical in pharmacology.
  • Antimicrobial Activity : Preliminary studies indicate that azetidine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotics.

Industrial Uses

In industrial applications, this compound is utilized in producing specialty chemicals , including coatings and adhesives. Its stability and reactivity make it suitable for various formulations in material science.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

  • Antibacterial Efficacy Study : Research published in the Journal of Medicinal Chemistry demonstrated that modifications at specific positions on azetidine derivatives significantly impacted their potency against bacterial strains. This suggests that similar modifications could enhance the efficacy of this compound.
  • In Vivo Efficacy Assessment : Studies on related azetidine compounds showed promising results in mouse infection models, indicating potential therapeutic applications in treating bacterial infections.
  • Pharmacokinetic Properties Investigation : Comparative studies revealed that structural variations could enhance the bioavailability and therapeutic index of azetidine derivatives, highlighting the importance of further characterizing this compound’s pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the azetidine ring contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

The following analysis compares 3-(5-Bromo-2-methylphenoxy)azetidine with analogous compounds, focusing on structural variations, synthetic routes, and physicochemical properties.

Substituent Effects on Aromatic Rings

  • 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine (CAS 937619-34-6) Structure: Features a fluorinated phenyl group instead of a methyl-phenoxy moiety. Properties: Molecular weight = 244.10 g/mol, XLogP3 = 2.6 (indicating moderate lipophilicity) . Applications: Classified as a 3-aryl-substituted azetidine, a scaffold used in drug discovery for optimizing pharmacokinetic profiles .
  • 3-[(5-Bromo-2-chlorophenyl)methyl]azetidine (CAS 1702233-60-0)

    • Structure : Chlorine replaces the methyl group at the 2-position of the phenyl ring.
    • Properties : Molecular weight = 260.56 g/mol. Chlorine’s electronegativity may enhance metabolic stability compared to methyl groups .
  • 3-(2-Bromo-4-chloro-phenoxymethyl)-azetidine Structure: Differs in substituent positions (2-bromo, 4-chloro) and linkage (phenoxymethyl vs. phenoxy). Synthetic Relevance: Demonstrates the versatility of Suzuki-Miyaura cross-coupling for diversifying azetidine derivatives .

Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Key Features
This compound* C₁₀H₁₂BrNO 5-Bromo-2-methylphenoxy ~243.12 (estimated) ~2.8 Phenoxy linkage, methyl for steric bulk
3-[(5-Bromo-2-Fluoro)methyl]azetidine C₁₀H₁₁BrFN 5-Bromo-2-fluorophenyl 244.10 2.6 Fluorine enhances electronegativity
3-[(5-Bromo-2-Cl)methyl]azetidine C₁₀H₁₁BrClN 5-Bromo-2-chlorophenyl 260.56 N/A Chlorine for metabolic stability

*Estimated properties based on analogs.

Pharmacological Implications

  • Bioisosteric Replacements: The methyl group in this compound may act as a bioisostere for halogens (e.g., fluorine or chlorine) in related compounds, balancing lipophilicity and metabolic stability .
  • Azetidine in Drug Development : Azetidine rings are present in clinical candidates like azelnidipine (antihypertensive) and L-azetidine-2-carboxylic acid (collagen synthesis inhibitor), underscoring the scaffold’s versatility .

Biological Activity

3-(5-Bromo-2-methylphenoxy)azetidine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its unique structure, featuring a bromo-substituted aromatic ring, positions it as a significant subject in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10H12BrNO
  • Molecular Weight : 228.11 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can function as both a nucleophile and electrophile, allowing it to form covalent bonds with target molecules. This reactivity is crucial for its mechanism of action in biological systems:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways.
  • Gene Expression Alteration : It has the potential to affect the expression of genes associated with its biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The azetidine moiety is often linked to enhanced antibacterial efficacy due to its ability to interact with bacterial enzymes and membranes .
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Potential Anticancer Activity : Preliminary studies indicate that azetidine derivatives may exhibit cytotoxicity against various cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaUnique Features
3-(4-Bromo-2-methylphenoxy)azetidineC10H12BrNODifferent bromine position affecting reactivity
3-(5-Chloro-2-methylphenoxy)azetidineC10H12ClNOChlorine substitution may alter biological activity
3-(5-Iodo-2-methylphenoxy)azetidineC10H12INOIodine substitution could enhance lipophilicity

Each compound exhibits distinct properties and reactivities due to variations in substituents on the aromatic ring or the azetidine structure itself, which influences their potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives, including this compound:

  • Antibacterial Efficacy Study : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of azetidinylquinolones, finding that modifications at specific positions significantly impacted potency against bacterial strains . This suggests that similar modifications in this compound could yield valuable insights into its efficacy.
  • In Vivo Efficacy Assessment : Research conducted on related azetidine compounds demonstrated promising results in mouse infection models, indicating potential therapeutic applications in treating bacterial infections .
  • Pharmacokinetic Properties Investigation : Comparative studies on pharmacokinetic profiles revealed that structural variations could enhance the bioavailability and therapeutic index of azetidine derivatives . This underscores the importance of further characterizing this compound’s pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-methylphenoxy)azetidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-bromo-2-methylphenol and an azetidine derivative (e.g., azetidine-3-tosylate). Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and base choice (K₂CO₃ or Cs₂CO₃). Yield optimization requires monitoring reaction progress via TLC or HPLC. For example, Cs₂CO₃ in DMF at 80°C improves nucleophilicity of the phenoxide ion, enhancing coupling efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., bromine and methyl groups on the phenyl ring) and azetidine ring integrity. High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). Purity ≥95% is achievable via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines for brominated aromatics: use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap/water for 15 minutes. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Conduct risk assessments for azetidine’s potential amine-related hazards (e.g., basicity, reactivity) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Analyze electron density maps to identify reactive sites: the bromine atom is a prime target for palladium-catalyzed substitution. Molecular dynamics simulations (MD) further predict solvent effects on reaction kinetics .

Q. What experimental design strategies optimize the synthesis of derivatives for drug discovery applications?

  • Methodological Answer : Employ factorial design (e.g., 2³ design) to test variables: catalyst loading (0.5–2 mol%), ligand type (XPhos vs. SPhos), and temperature. Response surface methodology (RSM) identifies interactions between variables, reducing trial runs by 40–60%. For example, higher ligand ratios improve regioselectivity in Buchwald-Hartwig aminations .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Perform QSAR studies using Hammett constants (σ) to correlate electron-withdrawing bromine with receptor binding affinity. Steric maps (e.g., Tolman cone angles) assess substituent bulkiness. In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) validate hypotheses. For instance, methyl groups on the azetidine ring enhance metabolic stability in hepatic microsome assays .

Q. What analytical techniques resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV/PDA detect degradation products (e.g., dehalogenation or ring-opening). Mass balance analysis quantifies degradation pathways. For light-sensitive samples, UV/Vis spectroscopy monitors photodegradation kinetics. Data contradictions often arise from impurity profiles, requiring orthogonal methods like LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Bromo-2-methylphenoxy)azetidine
Reactant of Route 2
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3-(5-Bromo-2-methylphenoxy)azetidine

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